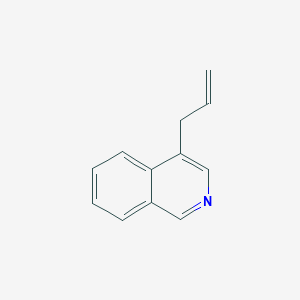

4-Allylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-5-10-8-13-9-11-6-3-4-7-12(10)11/h2-4,6-9H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLHMQZWRMDKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Allylisoquinoline and Its Derivatives

Regioselective and Stereoselective Approaches to 4-Allylisoquinoline Scaffolds

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the allyl group on the isoquinoline (B145761) core is paramount for synthesizing specific, targeted molecules.

Palladium-Catalyzed Cyclization-Allylation Reactions for this compound Scaffolds

Palladium catalysis has become a powerful tool in organic synthesis for its ability to facilitate complex bond formations under relatively mild conditions. A novel and efficient one-step strategy for the synthesis of allylated isoquinolines involves a palladium-catalyzed cyclization-allylation of azides with allyl methyl carbonate. rsc.org This method allows for the regioselective synthesis of both allyl- and diallyl-substituted isoquinolines. rsc.org

The reaction proceeds smoothly in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄) or sodium acetate (B1210297) (NaOAc) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.org The regioselectivity is dependent on the substitution pattern of the starting materials. rsc.org This domino reaction represents a significant advancement, providing direct access to allylated isoquinolines in good to high yields. rsc.org While this specific reaction directly yields 4-allylisoquinolines, related palladium-catalyzed C-H activation and annulation reactions are also employed to construct the core isoquinolinone structure, which can be a precursor for further functionalization. mdpi.com

A serendipitous discovery in the pursuit of Heck reactions led to a palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups, a process that stereoselectively yields bi- and tricyclic compounds containing a hydroxyl group. beilstein-journals.org This type of Barbier-type reaction demonstrates the potential for palladium catalysis to control stereochemistry during the formation of complex polycyclic systems related to the isoquinoline framework. beilstein-journals.org

Table 1: Palladium-Catalyzed Synthesis of Allylated Isoquinolines rsc.org

| Catalyst | Base | Solvent | Temperature (°C) | Product Type | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | Allyl- and diallyl-substituted isoquinolines | Good to High |

Radical Cyclization Strategies in this compound Synthesis

Radical reactions offer alternative pathways for the construction of heterocyclic systems. Radical cascade cyclizations have emerged as a powerful strategy for synthesizing substituted heterocyclic compounds. researchgate.net These reactions can be initiated under various conditions, including the use of visible light, often avoiding the need for transition-metal catalysts. beilstein-journals.org

For instance, visible-light-promoted protocols can generate trifluoromethyl radicals that initiate a cascade cyclization to form complex heterocyclic skeletons. beilstein-journals.org The mechanism often involves a radical chain process initiated by the homolysis of a radical precursor. beilstein-journals.org While not yet specifically applied to this compound, these strategies are used to create related oxygen-containing heterocycles like chroman-4-ones from precursors such as o-allyloxybenzaldehydes. researchgate.net The development of metal-free, visible-light-induced intramolecular radical cyclizations showcases excellent regioselectivity in forming substituted γ-lactams, a strategy that holds promise for adaptation to isoquinoline synthesis. rsc.org The success of these radical cyclizations often depends on overcoming kinetically disfavored pathways, such as the 5-endo-trig cyclization, through strategic substrate design and reaction conditions. rsc.org

One-Step and Convenient Synthetic Routes to 4-Allylisoquinolines and Substituted Derivatives

The development of one-step, or "one-pot," syntheses is highly desirable as it improves efficiency by reducing the number of purification steps, saving time and resources. assets-servd.host The aforementioned palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate is a prime example of a novel, one-step route to allylated isoquinolines. rsc.org This approach provides a direct and efficient pathway to the target compounds. rsc.org

Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, are another cornerstone of convenient synthesis. beilstein-journals.org The Biginelli reaction, a classic three-component reaction used to access dihydropyrimidones, exemplifies the power of MCRs in rapidly generating functionalized heterocyclic building blocks. beilstein-journals.org Similar strategies could be envisioned for the convergent synthesis of highly substituted this compound derivatives.

Asymmetric Synthesis and Enantiocontrol in this compound Derivative Formation

Many biologically active isoquinoline alkaloids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov Often, only one enantiomer exhibits the desired therapeutic effect. chiralpedia.com Therefore, controlling the stereochemistry during synthesis to produce a single enantiomer (asymmetric synthesis) is of critical importance. york.ac.uk

A successful approach for the asymmetric synthesis of tetrahydroisoquinoline derivatives, which are reduced forms of isoquinolines, utilizes a [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. nih.gov This reaction proceeds under mild conditions and can produce an array of tetrahydroisoquinoline derivatives with good control over the three-dimensional arrangement of atoms (diastereoselectivity) and a high excess of one enantiomer (enantioselectivity). nih.gov

Chiral Auxiliary-Mediated Methodologies for this compound Enantiomers

A chiral auxiliary is a chiral molecule temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recycled. ethz.ch This method transfers the chirality of the auxiliary to the product molecule. uvic.ca

Various types of chiral auxiliaries have been developed, including those derived from natural products like amino acids or camphor. numberanalytics.comtcichemicals.com For example, enantiopure oxazolidinones and camphorsultam are widely used as chiral auxiliaries in reactions such as alkylations, aldol (B89426) reactions, and Michael additions to create new stereocenters with high selectivity. wikipedia.orguvic.ca In the context of isoquinoline synthesis, chiral auxiliaries have been employed in Diels-Alder reactions to create chiral tetrahydroquinolines with a high degree of stereochemical induction. sfu.ca This strategy allows for the construction of the core heterocyclic structure with defined stereochemistry, which can then be further elaborated to the final target molecule.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations Leading to 4-Allylisoquinolines

In recent decades, the use of small, chiral organic molecules as catalysts (organocatalysis) has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. chiralpedia.combeilstein-journals.org These metal-free catalysts can facilitate a wide range of enantioselective transformations. mdpi.comfrontiersin.org

The combination of organocatalysis and palladium catalysis has proven to be a powerful strategy for dual activation, leading to highly efficient asymmetric transformations. mdpi.com This cooperative approach has been successfully applied to the asymmetric α-allylation of carbonyl compounds, a key transformation for introducing allyl groups. mdpi.com

In the synthesis of chiral tetrahydroisoquinoline derivatives, a chiral catalyst used in conjunction with an acid co-catalyst was shown to be critical for achieving high yields and excellent enantioselectivity (up to 96% ee) and diastereoselectivity. nih.gov This demonstrates the power of metal-catalyzed or organocatalytic approaches to directly generate chiral isoquinoline frameworks. nih.gov Chiral Brønsted acids have also been used as organocatalysts in cyclization reactions to generate axially chiral arylquinazolinones and arylpyrroles, highlighting the versatility of this approach for creating different types of chirality in heterocyclic systems. snnu.edu.cn

Table 2: Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives via 1,3-Dipolar Cycloaddition nih.gov

| Catalyst | Additive | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| C2 | o-fluorobenzoic acid | DCE | Room Temp. | 92 | 84 | >25:1 |

Rearrangement-Based Syntheses of this compound Systems

Rearrangement reactions offer powerful tools for the construction of complex molecular architectures from simpler precursors. In the context of this compound synthesis, the aromatic Claisen rearrangement has emerged as a key transformation.

Aromatic Claisen Rearrangement in Allyloxyisoquinoline Systems for this compound Formation

The aromatic Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement that transforms an allyl aryl ether into a corresponding ortho-allyl phenol. nrochemistry.comlibretexts.org This concerted, pericyclic reaction is thermally induced and proceeds through a cyclic transition state. nrochemistry.comwikipedia.org In the synthesis of this compound derivatives, an allyloxyisoquinoline precursor is heated, leading to the migration of the allyl group to the C-4 position of the isoquinoline ring.

A notable example involves the thermal rearrangement of 3-(allyloxy)isoquinoline. When heated at 190°C in 2-methylnaphthalene, it undergoes a Claisen rearrangement to furnish 4-allylisoquinolin-3-ol in a 56% yield. thieme-connect.de The reaction proceeds via an intramolecular mechanism, where the allyl group migrates from the oxygen atom to the adjacent C-4 carbon of the isoquinoline ring, followed by tautomerization of the resulting intermediate to the more stable phenolic form. masterorganicchemistry.com

This transformation highlights the utility of the Claisen rearrangement in directly installing an allyl group at the C-4 position of the isoquinoline nucleus, providing a valuable route to functionalized derivatives.

Table 1: Claisen Rearrangement of 3-(Allyloxy)isoquinoline

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 3-(Allyloxy)isoquinoline | 4-Allylisoquinolin-3-ol | 2-Methylnaphthalene, 190°C, 1 h | 56 | thieme-connect.de |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize resources efficiently. researchgate.net The application of these principles to the synthesis of this compound is an area of growing interest, focusing on the use of greener solvents, alternative energy sources, and more efficient catalytic systems.

Sustainable approaches for the synthesis of isoquinoline derivatives often involve transition-metal-catalyzed C-H activation and functionalization. thieme-connect.de These methods can reduce the number of synthetic steps and the generation of waste. For instance, the use of palladium, rhodium, or ruthenium catalysts can enable the direct allylation of the isoquinoline core, avoiding the need for pre-functionalized starting materials. thieme-connect.de

The use of environmentally friendly reaction media is a cornerstone of green chemistry. researchgate.net Polyethylene glycols (PEGs) and water have been explored as greener alternatives to traditional organic solvents for C-H functionalization reactions. researchgate.net These solvents are non-flammable, have low toxicity, and can often be recycled. researchgate.net

Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in various organic syntheses, including Claisen rearrangements and the preparation of heterocyclic compounds. simsonpharma.comresearchgate.netrsc.org Microwave-assisted organic synthesis, in particular, can significantly shorten reaction times compared to conventional heating methods. researchgate.netrsc.org The application of these technologies to the synthesis of this compound holds promise for developing more sustainable and efficient processes. For example, microwave-assisted Claisen rearrangements have been successfully employed for various substrates, suggesting their potential applicability to allyloxyisoquinoline systems. simsonpharma.com

Mechanistic Elucidation and Reactivity of 4 Allylisoquinoline Transformations

Detailed Reaction Mechanisms of 4-Allylisoquinoline Formation Pathways

The synthesis of this compound can be achieved through various synthetic routes, each with its own mechanistic intricacies. These pathways often involve sophisticated catalytic cycles or specific reaction conditions to achieve the desired regioselectivity and yield.

Elucidating the precise reaction mechanisms for this compound synthesis requires the identification of transient intermediates and the characterization of transition states. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for this purpose, providing insights into the energy landscape of the reaction. These studies can reveal key intermediates, such as organometallic species or charged intermediates, and map out the energy barriers associated with bond formation and breaking. For instance, palladium-catalyzed allylation reactions often proceed via π-allyl palladium intermediates rsc.org. Understanding the geometry and electronic properties of transition states helps in predicting reaction outcomes and optimizing conditions for efficient synthesis e3s-conferences.orgsolubilityofthings.commasterorganicchemistry.com.

Table 1: Key Intermediates and Transition States in Representative this compound Synthesis

| Stage | Species / Intermediate Type | Proposed Role / Structure | Energy Barrier (kJ/mol) | Citation |

| Initial Activation | π-Allyl Palladium Species | Formed from allyl source and Pd(0) catalyst | N/A | rsc.org |

| Allylation Step | σ-Allyl Palladium Species | Involved in C-C bond formation with isoquinoline (B145761) | N/A | rsc.org |

| Transition State (TS) | TS-Allylation | High-energy state during C-C bond formation | ~100-150 | e3s-conferences.orgsolubilityofthings.com |

| Aromatization/Rearrangement | Intermediate Species | May involve proton transfer or elimination steps | N/A | rsc.org |

The electronic and steric properties of the isoquinoline substrate and the allylating agent significantly influence the efficiency and selectivity of this compound formation. Electron-donating or electron-withdrawing substituents on the isoquinoline ring can alter the electron density at the reaction site, thereby affecting the rate of electrophilic or nucleophilic attack. For example, electron-rich isoquinoline derivatives might react differently compared to electron-deficient ones in certain catalytic cycles researchgate.net. Steric hindrance around the point of allylation can impede the approach of the allylating agent or catalyst, leading to reduced yields or altered regioselectivity. Understanding these effects is crucial for designing synthetic strategies that accommodate a broad range of substrates or achieve specific substitution patterns iupac.orgwikipedia.orgrsc.org.

Table 2: Influence of Substituents on this compound Formation Yield

| Isoquinoline Derivative | Substituent | Position | Reaction Conditions (Example) | Yield (%) | Electronic/Steric Effect | Citation |

| Isoquinoline | H | N/A | Pd-catalyzed allylation | Moderate | Baseline | rsc.org |

| 3-Methylisoquinoline | CH₃ | 3 | Pd-catalyzed allylation | Low | Steric hindrance | researchgate.net |

| 5-Allylisoquinoline | Allyl | 5 | Pd-catalyzed allylation | Satisfactory | Electronic/Steric | researchgate.net |

| 5-Br-Isoquinoline | Br | 5 | Pd-catalyzed allylation | Slightly decreased | Electron-withdrawing | researchgate.net |

Reactivity Profiles of the Allyl Moiety in this compound Derivatives

The allyl group in this compound derivatives is a versatile functional handle, capable of undergoing a variety of chemical transformations. Its inherent reactivity, stemming from the allylic double bond, allows for functionalization through oxidation, reduction, addition, and rearrangement reactions. The isoquinoline core can influence this reactivity through electronic or steric effects, or by participating in concerted reaction pathways. For instance, the double bond can be epoxidized, dihydroxylated, or subjected to hydroboration-oxidation to introduce new functional groups.

Table 3: Reactivity of the Allyl Moiety in this compound Derivatives

| Reaction Type | Reagent(s) | Product Type | Typical Conditions | Resulting Functional Group | Citation |

| Oxidation | OsO₄ / NMO or m-CPBA | Diol or Epoxide | Room temperature, various solvents | Hydroxyl or Epoxide | researchgate.netlibretexts.org |

| Reduction | H₂, Pd/C | Propylisoquinoline | H₂ atmosphere, catalyst | Alkyl | researchgate.netlibretexts.org |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂/NaOH | Allylic alcohol | THF, then aqueous workup | Hydroxyl | researchgate.netlibretexts.org |

| Halogenation | Br₂, CCl₄ | Dibromoalkane | Room temperature, inert solvent | Halogen | researchgate.netlibretexts.org |

Intramolecular Cyclization Reactions of this compound Systems

Intramolecular cyclization reactions represent a powerful strategy for constructing complex polycyclic systems from simpler precursors like this compound derivatives. These reactions often involve the allyl moiety reacting with another part of the isoquinoline scaffold or a substituent attached to it. Transition metal catalysis, particularly with palladium, rhodium, or gold, is frequently employed to facilitate these cyclizations, which can include Heck-type cyclizations, cycloadditions, or C-H activation pathways masterorganicchemistry.comiupac.orglibretexts.orgresearchgate.netrsc.org. The formation of new ring systems can lead to diverse fused or bridged structures, expanding the chemical space accessible from this compound.

Table 4: Intramolecular Cyclization Reactions of this compound Systems

| Cyclization Type | Catalyst(s) | Reaction Conditions (Example) | Product Scaffold | Key Bond Formed | Citation |

| Heck-type Cyclization | Pd(0) or Pd(II) complexes | Base, ligand, heat, various solvents | Fused polycycles | C-C bond | masterorganicchemistry.comiupac.orgresearchgate.net |

| [3+2] Cycloaddition | Transition Metal (e.g., Au) | Specific ligands, solvent, temperature | Fused or spirocyclic systems | C-C or C-N bond | researchgate.netbham.ac.uk |

| C-H Activation | Pd, Rh, or Ru catalysts | Oxidant, ligand, specific temperature | Complex fused ring systems | C-C bond | masterorganicchemistry.comiupac.orgresearchgate.net |

| Diels-Alder | Thermal or Lewis Acid | Heat, specific solvent | Fused bicyclic or polycyclic systems | C-C bond | rsc.org |

Compound List

this compound

Isoquinoline

3-Methylisoquinoline

5-Allylisoquinoline

5-Br-Isoquinoline

Propylisoquinoline

Transformations and Applications of 4 Allylisoquinoline in Complex Molecule Synthesis

Construction of Fused Polycyclic Systems from 4-Allylisoquinoline Precursors

The isoquinoline (B145761) core, functionalized with an allyl group, provides a versatile platform for constructing more elaborate fused polycyclic structures. These transformations typically involve the strategic manipulation of the allyl moiety and subsequent cyclization reactions.

Synthesis of Furo[3,2-f]quinolines and Furo[2,3-f]isoquinolines via this compound Intermediates

The synthesis of furoquinoline and furoisoquinoline ring systems often proceeds through intermediates derived from allyloxy-substituted aromatic precursors, which undergo thermal rearrangement to form allyl-substituted aromatic compounds, followed by cyclization. While direct synthesis starting from pre-formed this compound is less commonly detailed, the underlying principle involves the formation of an allylisoquinoline intermediate.

A common strategy for synthesizing furo[2,3-f]isoquinolines involves the reaction of isoquinolin-5-ol with an allyl bromide. This reaction forms an allyloxyisoquinoline, which then undergoes a thermal rearrangement (Claisen rearrangement) to yield an allylisoquinoline intermediate. Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the furo[2,3-f]isoquinoline core researchgate.netresearchgate.netthieme-connect.com. Similarly, furo[3,2-f]quinolines can be prepared from quinolin-6-ol by reacting it with allyl bromides to form allyl aryl ethers. These ethers are then thermally rearranged, followed by acid-catalyzed cyclization, to afford the desired furo[3,2-f]quinolines researchgate.netarkat-usa.org. These methods highlight the importance of the allylisoquinoline structural motif, often generated in situ, as a key precursor for these fused heterocyclic systems.

Table 1: Synthesis of Furo[X,Y-Z]quinolines/isoquinolines via Allylisoquinoline Intermediates

| Target Compound | Starting Material(s) | Key Intermediate Formation | Cyclization Step | Yield (typical) | References |

| Furo[2,3-f]isoquinolines | Isoquinolin-5-ol, Allyl bromide | Allyloxyisoquinoline → Allylisoquinoline (Claisen rearrangement) | Acid-catalyzed cyclization | High | researchgate.netresearchgate.netthieme-connect.com |

| Furo[3,2-f]quinolines | Quinolin-6-ol, Allyl bromide | Allyloxyquinoline → Allylquinoline (Claisen rearrangement) | Acid-catalyzed cyclization | High | researchgate.netarkat-usa.org |

Pyrrolidinoisoquinoline and Other Annulated Derivatives from 4-Allylisoquinolines

The allyl group attached to the isoquinoline skeleton offers a handle for further annulation reactions, leading to fused heterocyclic systems such as pyrrolidinoisoquinolines. Research has demonstrated that 1-allylisoquinoline derivatives can be transformed into fused five-membered rings through reactions like hydroboration followed by a Mitsunobu reaction clockss.org. This process allows for the construction of complex, annulated isoquinoline structures. While specific examples focusing on the this compound isomer for this particular annulation are less detailed in the provided literature, the general reactivity of the allylisoquinoline scaffold suggests its potential in generating diverse annulated derivatives.

Table 2: Synthesis of Annulated Isoquinolines from Allylisoquinoline Derivatives

| Target Compound | Starting Material(s) | Transformation Strategy | Key Reaction Type(s) | References |

| Pyrrolidinoisoquinoline | 1-Allylisoquinoline derivative | Hydroboration-Mitsunobu reaction sequence | Hydroboration, Mitsunobu reaction, cyclization | clockss.org |

| Fused Five-membered Rings | Allylisoquinoline derivatives | Functionalization of allyl group and subsequent cyclization | Varies (e.g., hydroboration, oxidation, cyclization) | clockss.org |

Role of this compound in the Total Synthesis of Related Isoquinoline Alkaloids

Allyl-substituted isoquinolines, including derivatives that could be accessed from this compound, play a role in the total synthesis of various isoquinoline alkaloids. For instance, 1-allylisoquinoline derivatives have been employed as key intermediates in the synthesis of alkaloids like harmicine (B1246882) and optically active pyrrolidinoisoquinoline derivatives clockss.org. The allyl group can be elaborated through various chemical transformations to construct the complex carbon skeletons characteristic of many isoquinoline alkaloids. While direct total syntheses starting specifically with this compound are not extensively detailed in the provided snippets, the general utility of allylisoquinoline motifs in alkaloid synthesis is established, suggesting potential applications for the 4-allyl isomer in similar synthetic strategies.

Diversification Strategies via Functionalization of the Allyl Group in 4-Allylisoquinolines

The allyl group in this compound is a versatile functional handle, amenable to a wide array of chemical transformations that allow for molecular diversification. The allylic C-H bonds are relatively weaker and more reactive compared to saturated alkyl groups, making them susceptible to various functionalization reactions wikipedia.org.

Key strategies for diversifying the allyl group include:

Oxidation: Allylic oxidation can introduce oxygen-containing functional groups, such as alcohols or carbonyls, at the allylic position wikipedia.orgrsc.org.

Allylic Substitution: Reactions involving the substitution of hydrogen or other groups at the allylic position with various nucleophiles (e.g., amines, alcohols, thiols, carbon nucleophiles) can be achieved, often catalyzed by transition metals like palladium, iridium, or rhodium rsc.orgberkeley.edu. These reactions can be performed enantioselectively, leading to chiral products berkeley.edu.

Cycloaddition Reactions: The double bond within the allyl group can participate in cycloaddition reactions, further extending the molecular framework.

Hydroboration: As seen in the synthesis of pyrrolidinoisoquinolines clockss.org, hydroboration of the allyl double bond, followed by further functionalization, is a powerful method for introducing new functionalities and facilitating cyclization.

These functionalization strategies allow for the introduction of diverse chemical moieties, expanding the structural complexity and potential biological activity of this compound derivatives.

Table 3: Functionalization of the Allyl Group in Allylisoquinolines

| Transformation Type | Reaction Conditions/Catalysis | Resulting Functionalization | Key References |

| Oxidative C-H Functionalization | Pd, Rh, or Ir catalysis; Oxidants (e.g., Cu(OAc)2) | Introduction of oxygen or other functional groups at allylic C-H | wikipedia.orgrsc.orgberkeley.edu |

| Allylic Substitution | Pd or Ir catalysis; various nucleophiles | C-N, C-O, C-S, C-C bond formation at allylic position | berkeley.edu |

| Hydroboration | Borane reagents | Formation of organoboranes, leading to alcohols after oxidation | clockss.orgwikipedia.org |

| Ene Reactions | Thermal or catalytic conditions | Formation of new C-C and C-H bonds | wikipedia.org |

Compound List:

this compound

Isoquinolin-5-ol

Allyl bromide

Allyloxyisoquinoline

Furo[2,3-f]isoquinoline

Quinolin-6-ol

Allyloxyquinoline

Allylquinoline

Furo[3,2-f]quinoline

1-Allylisoquinoline

Harmicine

Pyrrolidinoisoquinoline

Allyl glycidyl (B131873) ether

Ethyl acrylate (B77674)

Allyl benzoates

Computational Chemistry Investigations Pertaining to 4 Allylisoquinoline

Quantum Chemical Calculations for Reaction Mechanism Elucidation in 4-Allylisoquinoline Chemistry

Quantum chemical calculations are instrumental in mapping out the intricate details of chemical reactions at the molecular level. nih.gov Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, identify intermediate structures, and calculate the energies of transition states, providing a deep understanding of reaction mechanisms that is often inaccessible through experimental means alone. nih.govosti.gov This approach can be applied to various reactions involving this compound, such as its synthesis, functionalization, or participation in cycloaddition reactions.

The energy profile of a reaction dictates its feasibility and rate. It maps the potential energy of the system as it transforms from reactants to products, with the highest point on this path representing the transition state. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), a critical factor determining the reaction kinetics. acs.org

For instance, computational studies on the formation of the core isoquinoline (B145761) structure provide insight into the energy landscapes involved. A study on the gas-phase formation of isoquinoline from an m-pyridinyl radical and vinylacetylene revealed a complex potential energy surface with submerged barriers, meaning the transition state's energy is below that of the initial reactants. osti.govrsc.org The reaction proceeds through the formation of a van der Waals complex, followed by the addition of the radical to the vinylacetylene molecule. osti.govrsc.org

Similarly, the thermal decomposition of ethoxyisoquinolines has been investigated using DFT calculations. These studies compute the activation barriers for the elimination of ethylene, a process analogous to potential thermal rearrangements that a this compound molecule could undergo. A representative energy profile for such a unimolecular elimination would show the reactant (the substituted isoquinoline), a single transition state, and the final products.

A theoretical investigation into the oxidative cyclization of ketoximes to form isoquinoline N-oxides provides another relevant example. acs.org DFT calculations (at the (u)wB97xD/def2TZVP level) were used to map the energy profile, comparing different potential pathways. The calculations revealed that an ionic pathway was significantly more favorable than a radical pathway, as shown by the calculated activation free energies. acs.org

Table 1: Calculated Activation Free Energies (ΔG‡) for a Proposed Isoquinoline N-Oxide Synthesis This table is illustrative of the data generated in computational studies on isoquinoline reactions, based on findings from a study on oxidative cyclization. acs.org

| Reaction Pathway | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) |

| Ionic Pathway | Formation of Nitrenium Ion | +19.1 |

| 6-endo Cyclization (TS) | +2.8 | |

| Radical Pathway | Homolytic Cleavage | +45.1 |

This data clearly demonstrates how quantum chemical calculations can quantify the energy barriers of competing reaction mechanisms, allowing chemists to predict the most likely outcome. A similar approach would be invaluable for predicting the reactivity of the allyl group in this compound in various chemical transformations.

Beyond energies, quantum chemical calculations provide precise three-dimensional structures of transition states (TS). researchgate.net The geometry of the TS reveals which bonds are breaking and which are forming, offering a snapshot of the most critical point in a reaction. For example, in the calculated transition state for the thermal decomposition of 1-ethoxyisoquinoline, the C-O bond of the ethoxy group is elongated, while the hydrogen atom being transferred is positioned between the oxygen and a carbon of the ethyl group, indicating a concerted pericyclic process. researchgate.net

Understanding the frontier molecular orbital (FMO) interactions (i.e., the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species) is key to explaining reactivity and selectivity. rsc.org For a potential Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO (centered on the allyl group's double bond) and the HOMO of a diene would be analyzed. The symmetry and energy gap of these orbitals would determine if the reaction is favorable under thermal or photochemical conditions. japsonline.com Secondary orbital interactions, which are weaker than the primary HOMO-LUMO interactions, can also be modeled to explain stereoselectivity, such as the preference for endo or exo products in cycloaddition reactions. japsonline.com

Molecular Dynamics and Conformational Sampling of this compound Derivatives

While quantum mechanics is ideal for studying single-point energies and reaction pathways, molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements, providing a "movie" of the molecule's behavior. nih.govbenthamdirect.comeurekaselect.com This is particularly important for flexible molecules like this compound, which has rotational freedom around the bond connecting the allyl group to the isoquinoline core.

MD simulations can sample the vast conformational space of a molecule to identify low-energy, stable conformations. For derivatives of this compound, this would involve exploring the different spatial orientations (rotamers) of the allyl group relative to the planar isoquinoline ring. This is crucial when studying how a molecule might fit into a protein's binding site. For example, a computational study on N-substituted octahydroisoquinolines used molecular modeling to calculate the energy difference between conformations where a hydroxyphenyl substituent was in an axial versus an equatorial position. nih.gov The calculations found the equatorial conformation to be more stable by 6.74 kcal/mol, a finding that correlated with the observed biological activity and was confirmed by X-ray crystallography. nih.gov A similar MD or conformational sampling study on a this compound derivative would be essential for understanding its preferred three-dimensional structure.

MD simulations are frequently employed to study the stability of a ligand-protein complex. researchgate.net If a this compound derivative were identified as a potential drug candidate, MD simulations would be run to see how it behaves within the target protein's binding pocket over time, assessing the stability of key hydrogen bonds and hydrophobic interactions. researchgate.netbenthamdirect.com

Table 2: Insights from Molecular Dynamics Simulations of Isoquinoline Derivatives This table summarizes the types of information that can be obtained from MD simulations, as demonstrated in studies on various isoquinoline-based systems. researchgate.netbenthamdirect.comnih.gov

| Study Subject | Simulation Goal | Key Findings |

| Isoquinoline-based SARS-CoV-2 Mpro Inhibitors | Assess ligand-protein complex stability | The complex remained stable throughout the simulation period, with key interactions maintained with catalytic residues. benthamdirect.com |

| Tetrahydro-isoquinoline Cholinesterase Inhibitors | Understand dynamic behavior and interaction profiles | MD simulations confirmed the stability of ligand-protein interactions and identified key residues responsible for binding. researchgate.net |

| Octahydroisoquinoline Opioid Antagonists | Determine preferred substituent conformation | The equatorial conformation of the key substituent was found to be significantly lower in energy than the axial one, explaining its biological role. nih.gov |

In Silico Screening and Design for Novel this compound Reactivity or Analogues

In silico (computer-based) screening and design are powerful strategies for accelerating the discovery of new molecules with desired properties, such as high reactivity or specific biological activity. nih.govresearchgate.net These methods use computational models to predict the properties of thousands or even millions of virtual compounds, allowing researchers to prioritize a smaller number of promising candidates for actual synthesis and testing. mdpi.com

For this compound, one could design a virtual library of analogues by computationally adding various substituents at different positions on the isoquinoline ring or modifying the allyl group. This library could then be subjected to virtual screening. If the goal were to find a new catalyst, the screening might involve docking the analogues into the active site of a model enzyme or calculating their electronic properties to predict enhanced reactivity.

More commonly, in silico screening is used in drug discovery. nih.gov For instance, a study on 3,4-dihydroisoquinoline (B110456) derivatives used virtual screening and molecular docking to identify potential inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. researchgate.net Likewise, a library of 274 isoquinoline derivatives was screened against the main protease (Mpro) of SARS-CoV-2 to identify potential inhibitors. nih.govbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico technique. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. japsonline.comjapsonline.com To build a QSAR model for this compound analogues, one would first synthesize and test a "training set" of related compounds. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods are used to find the descriptors that best correlate with activity, resulting in a predictive model. nih.gov This model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

A QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that van der Waals volume and electronegativity were pivotal for activity. The resulting model showed excellent statistical robustness, allowing for the rational design of new potential antituberculosis agents. nih.gov

Table 3: Example of Statistical Validation for a QSAR Model This table shows typical statistical parameters used to validate a QSAR model, based on a study of antituberculosis quinolinone derivatives. A robust model has high R² and Q² values. nih.gov

| Statistical Parameter | Description | Value |

| R² | Coefficient of determination (goodness of fit) | 0.83 |

| F | F-test statistic (statistical significance) | 47.96 |

| Q²_LOO | Cross-validated R² (leave-one-out) | > 0.5 |

| Q²_LMO | Cross-validated R² (leave-many-out) | > 0.5 |

Such a validated model could be applied to a virtual library of this compound derivatives to prioritize candidates for synthesis, significantly streamlining the discovery process.

Advanced Spectroscopic and Analytical Characterization in 4 Allylisoquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment of 4-Allylisoquinolines

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-allylisoquinoline and its derivatives. It provides detailed information on the molecular structure, enabling the differentiation of isomers and the assignment of stereochemistry. magritek.comlibretexts.orgmdpi.comnih.govelsevier.com

In the ¹H NMR spectrum of this compound, the protons of the allyl group and the isoquinoline (B145761) core exhibit characteristic chemical shifts and coupling constants. The complexity of the spectra can be simplified and interpreted using various 1D and 2D NMR techniques. For instance, the number of distinct proton environments can indicate the presence of different isomers. magritek.comlibretexts.org The integration of proton signals helps in determining the ratio of different isomers in a mixture. researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule. longdom.org By identifying cross-peaks in a COSY spectrum, researchers can trace the coupling relationships between protons, which is crucial for assigning the signals to specific protons in the this compound structure. longdom.org

For the assignment of stereochemistry, especially in derivatives of this compound with chiral centers, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. longdom.orgwordpress.com These techniques rely on through-space interactions between protons, providing information about their spatial proximity. wordpress.com By observing NOE or ROE cross-peaks, the relative stereochemistry of substituents can be determined. longdom.orgwordpress.com In some cases, the magnitude of coupling constants (J-values) can also provide stereochemical insights, as the value can be dependent on the dihedral angle between coupled protons, a principle described by the Karplus equation. organicchemistrydata.orgresearchgate.netmagritek.com

The presence of rotational isomers (rotamers), arising from restricted rotation around single bonds, can also be detected by NMR. nih.gov At different temperatures, the rate of rotation may change, leading to either distinct signals for each rotamer at low temperatures or averaged signals at higher temperatures. researchgate.net

Table 1: Representative ¹H NMR Data for Isomer Differentiation

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isomer A | H-1' | 5.95 | m | - |

| H-2' | 5.10 | d | 10.2 | |

| H-2'' | 5.05 | d | 17.1 | |

| Isomer B | H-1' | 6.10 | m | - |

| H-2' | 5.15 | d | 10.0 | |

| H-2'' | 5.08 | d | 16.8 | |

| Note: This table presents hypothetical data for illustrative purposes, based on typical ranges for allylic protons. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of 4-Allylisoquinolines

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through the analysis of their fragmentation patterns. researchgate.netcreative-proteomics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. nih.govox.ac.uk

When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•). orgchemboulder.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The use of soft ionization techniques can help in observing the molecular ion with minimal fragmentation. researchgate.net

The fragmentation of the molecular ion provides valuable structural information. The patterns of fragmentation are often predictable and characteristic of the compound's structure. orgchemboulder.comslideshare.net For isoquinoline alkaloids, common fragmentation pathways involve the loss of substituents and cleavages within the heterocyclic ring system. researchgate.net In the case of this compound, characteristic fragmentation would likely involve the allyl group. For example, the loss of the allyl radical (•CH₂CH=CH₂) would result in a significant fragment ion. The subsequent fragmentation of the isoquinoline ring can also provide diagnostic peaks. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. creative-proteomics.com In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This technique helps to establish the connectivity of different parts of the molecule and to propose detailed fragmentation pathways. researchgate.netnih.gov The study of these pathways aids in the structural confirmation of known this compound derivatives and the identification of unknown ones. nih.gov

Table 2: Predicted Fragmentation Data for this compound

| Ion | m/z (Predicted) | Proposed Structure/Fragment Lost |

| [M]+• | 169.09 | Molecular Ion |

| [M-H]+ | 168.08 | Loss of a hydrogen radical |

| [M-C₃H₅]+ | 128.05 | Loss of allyl radical |

| [C₉H₇N]+ | 129.06 | Isoquinoline cation |

| Note: This table is based on theoretical calculations and general fragmentation patterns of similar compounds. wpmucdn.comsisweb.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis of 4-Allylisoquinolines

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a crucial analytical method for identifying functional groups and investigating the conformational aspects of this compound. numberanalytics.comtanta.edu.eg These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg The resulting IR spectrum displays absorption bands at specific frequencies (or wavenumbers), which are characteristic of particular functional groups. core.ac.uklibretexts.org For this compound, the IR spectrum would exhibit characteristic peaks for the C-H stretching and bending vibrations of the aromatic isoquinoline ring and the aliphatic allyl group. irphouse.com Specifically, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. irphouse.com The C=C stretching vibrations of the aromatic ring and the allyl group would also be present in the 1650-1450 cm⁻¹ region. core.ac.uk The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the isoquinoline ring. irphouse.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. d-nb.info It measures the inelastic scattering of monochromatic light. d-nb.info While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. tandfonline.com Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the isoquinoline ring system are often more prominent in the Raman spectrum. irphouse.comtandfonline.com

Conformational Analysis: Both IR and Raman spectroscopy can be used to study the conformational isomers of this compound. Different conformers can give rise to slightly different vibrational frequencies. By analyzing the spectra, potentially with the aid of computational chemistry, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Isoquinoline Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Allyl Group |

| C=C Stretch (Aromatic) | 1620-1580 | 1620-1580 | Isoquinoline Ring |

| C=C Stretch (Alkene) | 1650-1630 | 1650-1630 | Allyl Group |

| C-H Bend (Out-of-plane) | 900-800 | - | Isoquinoline Ring |

| Note: This table provides typical frequency ranges for the indicated functional groups. core.ac.ukirphouse.com Machine learning algorithms are also being developed to aid in the identification of functional groups from vibrational spectra. chemrxiv.org |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis in this compound Synthesis

Advanced chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for analyzing complex mixtures that may arise during its synthesis. schenautomacao.com.brmdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for these purposes. schenautomacao.com.brmdpi.combirchbiotech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. chromatographyonline.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the isoquinoline ring system absorbs UV light. By comparing the retention time of the main peak with that of a reference standard, the identity of this compound can be confirmed. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. sepscience.com HPLC is also invaluable for monitoring the progress of a chemical reaction and for purifying the final product through preparative HPLC. science.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. birchbiotech.com This technique is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.comacs.org In GC, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification. grafiati.com GC-MS is highly sensitive and can be used to detect and identify even trace impurities in a sample of this compound. grafiati.com It is also a powerful tool for analyzing the composition of reaction mixtures and identifying byproducts. schenautomacao.com.br

Purity Assessment: The primary goal of these chromatographic methods in this context is to ensure the purity of the synthesized this compound. A pure compound should ideally show a single, sharp peak in the chromatogram. researchgate.net The presence of additional peaks indicates the presence of impurities, which can be identified by their retention times and, in the case of GC-MS, their mass spectra. grafiati.com Quantitative analysis can be performed to determine the percentage purity of the compound. birchbiotech.com

Table 4: Comparison of HPLC and GC-MS for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass detection. |

| Sample Volatility | Not required. | Required; sample must be volatile and thermally stable. |

| Detection | Commonly UV-Vis, also PDA, Fluorescence, MS. | Mass Spectrometry. |

| Information Provided | Retention time, quantitative data. | Retention time, mass spectrum (for identification), quantitative data. |

| Application | Purity assessment, reaction monitoring, preparative purification. | Purity assessment, identification of impurities and byproducts, analysis of complex mixtures. researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Derivatives

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. iucr.org

For this compound, an X-ray crystal structure would confirm the planarity of the isoquinoline ring system and reveal the orientation of the allyl substituent relative to the ring. rsc.org This information is crucial for understanding the steric and electronic properties of the molecule. In the case of derivatives with stereocenters, X-ray crystallography can be used to determine the absolute configuration, providing unambiguous stereochemical assignment. eurjchem.com

Furthermore, the crystal structure reveals how the molecules are packed in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov These interactions can significantly influence the physical properties of the compound. The crystallographic data, including unit cell dimensions and space group, provide a unique fingerprint for a specific crystalline form of the compound. eurjchem.com

While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the detailed and unambiguous structural information it provides is invaluable for confirming the identity and stereochemistry of novel this compound compounds synthesized in the laboratory. thieme-connect.de

Table 5: Illustrative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804 |

| b (Å) | 8.1347 |

| c (Å) | 35.015 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1504.1 |

| Z | 4 |

| Note: This table presents example data for a representative isoquinoline derivative to illustrate the type of information obtained from X-ray crystallography. eurjchem.com |

Future Research Directions and Challenges in 4 Allylisoquinoline Chemistry

Development of More Sustainable and Economically Viable Synthetic Routes for 4-Allylisoquinoline

The pursuit of sustainable and economically viable synthetic routes for this compound is a critical area for future research. Traditional methods may involve harsh conditions, expensive reagents, or generate significant waste, prompting a shift towards greener and more efficient processes.

Green Chemistry Principles: Future syntheses should increasingly adhere to the twelve principles of green chemistry ijsetpub.commdpi.comresearchgate.netindianchemicalsociety.commatanginicollege.ac.innih.gov. This includes minimizing waste generation, using safer solvents (or solvent-free conditions), employing atom-economical reactions, and designing processes that require less energy ijsetpub.commdpi.comindianchemicalsociety.commatanginicollege.ac.in. For instance, exploring biocatalytic routes or employing flow chemistry could offer significant advantages in terms of sustainability and scalability nih.govmatanginicollege.ac.in.

Economic Viability: Reducing the cost of raw materials, optimizing reaction yields, and minimizing purification steps are crucial for economic viability. Research into utilizing more abundant and less expensive starting materials, as well as developing catalytic processes that reduce reagent stoichiometry, will be key rsc.orgsynthiaonline.com.

Process Intensification: Techniques such as microwave-assisted synthesis or sonochemistry could offer faster reaction times and improved yields, contributing to both sustainability and economic efficiency mdpi.com.

Table 1: Potential Sustainable and Economical Synthesis Strategies for this compound

| Strategy | Key Principles Addressed | Potential Benefits | Challenges |

| Biocatalysis | Reduced waste, milder conditions, renewable reagents | High selectivity, environmentally benign, potential for cost reduction | Enzyme stability, substrate scope, scale-up, downstream processing |

| Flow Chemistry | Improved safety, better control, scalability, efficiency | Reduced reaction times, enhanced heat/mass transfer, easier automation | Initial setup cost, potential for clogging, specialized equipment |

| Solvent-Free/Green Solvents | Reduced hazardous waste, lower energy consumption | Simplified work-up, reduced environmental impact, cost savings | Reactant solubility, reaction rate control, product isolation |

| Cascade/Multicomponent Reactions | Atom economy, reduced steps, increased efficiency | Fewer purification steps, higher overall yields, reduced waste | Optimization of multiple steps simultaneously, regioselectivity/stereoselectivity |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability | Lower carbon footprint, potential for cost reduction | Availability and cost of feedstocks, conversion efficiency |

Exploration of Novel Catalytic Systems for Allylic Functionalization on the Isoquinoline (B145761) Core

The isoquinoline core offers multiple sites for functionalization, and the allylic position is particularly amenable to diverse chemical transformations. Developing novel catalytic systems is essential for achieving precise control over regioselectivity and stereoselectivity, enabling access to a wider array of complex structures.

Transition Metal Catalysis: Continued exploration of transition metal catalysts (e.g., palladium, rhodium, ruthenium, copper) is paramount. Recent work has shown the power of palladium in asymmetric Larock isoquinoline synthesis acs.org and rhodium in C–H functionalization mdpi.com. Future research could focus on developing more earth-abundant metal catalysts or organocatalytic systems that mimic the efficiency of precious metals nih.govmdpi.comwiley.com.

Asymmetric Catalysis: The development of highly enantioselective catalytic methods for allylic functionalization is crucial for synthesizing chiral molecules, which are often vital in pharmaceuticals. This includes designing new chiral ligands that can impart high enantioselectivity in allylic substitutions, aminations, or C–H functionalizations acs.orgacs.org.

C–H Activation: Direct C–H functionalization strategies offer a more atom-economical and step-efficient approach to modify the isoquinoline core. Research into catalytic systems that can selectively activate and functionalize the allylic C–H bonds of this compound would be highly valuable mdpi.commdpi.com.

Photocatalysis and Electrocatalysis: Emerging fields like photocatalysis and electrocatalysis offer new paradigms for driving chemical transformations under mild conditions, potentially leading to novel reactivity patterns and improved sustainability numberanalytics.com.

Integration of Machine Learning and Artificial Intelligence in Reaction Design for 4-Allylisoquinolines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful approach to accelerate the discovery and optimization of synthetic routes and catalytic systems for this compound.

Predictive Modeling: ML models can be trained on existing reaction data to predict optimal reaction conditions (temperature, solvent, catalyst, concentration) for the synthesis of this compound or its derivatives researchgate.netbeilstein-journals.org. This can significantly reduce the experimental burden of optimization.

Reaction Discovery and Design: AI can be used for de novo design of synthetic pathways, suggesting novel reaction sequences or identifying new catalytic transformations for allylic functionalization. Techniques like generative models and reinforcement learning can propose entirely new synthetic strategies mpg.denih.govgithub.ioadobe.designnih.gov.

Catalyst Design and Screening: ML can aid in the rational design and high-throughput screening of new catalysts and ligands by predicting their performance based on structural and electronic properties wiley.comnih.gov.

Data Scarcity and Diversity: A key challenge is the availability of diverse and high-quality data. Future efforts will need to focus on creating robust datasets and developing ML models that can generalize well to new chemical spaces and reaction types beilstein-journals.orgmpg.de. Computational chemistry methods, such as Density Functional Theory (DFT), can complement experimental data by providing mechanistic insights and predicting properties whiterose.ac.uknih.gov.

Expanding the Scope of this compound in Chemical Space Exploration and Diversity-Oriented Synthesis

This compound serves as a valuable building block for generating molecular diversity. Future research should aim to leverage its structure for broader chemical space exploration and diversity-oriented synthesis (DOS).

Scaffold Diversification: The allyl group offers a handle for a wide range of transformations, including oxidation, reduction, cycloaddition, and C–C bond formations. Developing new methodologies that efficiently convert the allyl moiety into various functional groups will expand the accessible chemical space whiterose.ac.ukacs.org.

Combinatorial Libraries: Utilizing this compound in multicomponent reactions or parallel synthesis strategies can rapidly generate libraries of diverse isoquinoline derivatives. This is particularly relevant for drug discovery and materials science, where exploring large chemical spaces is essential acs.orgresearchgate.net.

Fragment-Based Drug Discovery: The isoquinoline core is a privileged structure in medicinal chemistry. Future research can involve using this compound as a starting point for fragment-based approaches, systematically modifying its structure to optimize binding to biological targets.

Systematic Exploration: Developing systematic strategies for exploring the chemical space around the this compound scaffold, potentially using computational tools and automated synthesis platforms, will be crucial for discovering novel compounds with unique properties mpg.dersc.orgarxiv.orgamazonaws.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Allylisoquinoline, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : The Friedländer reaction is a common route for synthesizing isoquinoline derivatives, including this compound. Optimization involves adjusting catalyst systems (e.g., Lewis acids like FeCl₃), solvent polarity, and reaction temperature . Detailed protocols should include step-by-step characterization (e.g., NMR, HPLC) to confirm purity, with comparative tables for yield under varying conditions (e.g., 60°C vs. 80°C). For reproducibility, document side products (e.g., dimerization byproducts) and purification methods (e.g., column chromatography gradients) .

Q. How should researchers characterize this compound’s structural and spectroscopic properties to ensure accurate identification?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve allyl-group coupling patterns and aromatic proton environments.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation pathways (e.g., allyl-group cleavage).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Data Note: Cross-reference with published databases (e.g., Cambridge Structural Database) and report deviations >0.05 Å in bond lengths .

Q. What are the key pharmacological or biochemical properties of this compound that warrant further investigation?

- Methodological Answer : Prioritize assays for:

- Receptor Binding : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement assays.

- Enzyme Inhibition : Test IC₅₀ values against kinases (e.g., MAPK) with ATP-competitive assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Implement:

- Meta-Analysis : Use PRISMA guidelines to systematically compare studies, filtering by assay type (e.g., in vitro vs. in vivo), purity thresholds (>95%), and cell line specificity .

- Dose-Response Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) and analyze via Bland-Altman plots to quantify inter-study bias .

Q. What computational strategies are effective for predicting this compound’s reactivity or binding modes with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with flexible side chains in receptor binding pockets (e.g., PDB 4URO). Validate with MD simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .

- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions (e.g., nitration) .

Q. How can researchers design experiments to probe the role of the allyl group in this compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-methylisoquinoline, 4-propargylisoquinoline) and compare bioactivity.

- Isotopic Labeling : Use ¹³C-labeled allyl groups in metabolic stability assays (e.g., liver microsomes) to track degradation pathways .

- Pharmacophore Mapping : Overlay analogs in Schrödinger’s Phase to identify critical hydrophobic/electronic features .

Q. What experimental controls are critical when investigating this compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; quantify degradation via LC-MS.

- Light/Oxidation Controls : Expose to UV light (254 nm) or H₂O₂ (1 mM), and compare with dark/inert-atmosphere samples.

- Reference Standards : Use deuterated internal standards (e.g., D₄-4-Allylisoquinoline) for quantification accuracy .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized this compound batches?

- Methodological Answer :

- Batch Comparison : Tabulate δ values for all protons across batches; deviations >0.1 ppm suggest impurities or solvent effects.

- Variable Temperature NMR : Test at 25°C and 40°C to identify dynamic effects (e.g., conformational exchange).

- Spiking Experiments : Add authentic this compound to suspect batches; peak doubling indicates contaminants .

Methodological Frameworks

- For Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- For Data Analysis : Use Cochrane Handbook guidelines for systematic error assessment and forest plots to visualize effect sizes .

- For Reporting : Follow Beilstein Journal’s standards for experimental detail, including raw data in supplementary files and hyperlinked references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.